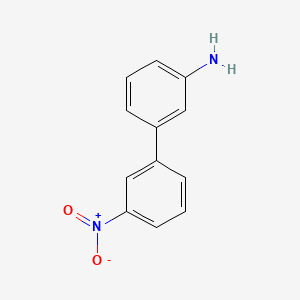

3-Biphenylamine, 3'-nitro-

Description

Context within Biphenylamine Chemistry and Nitroaromatic Compounds

3-Biphenylamine, 3'-nitro- is a member of two significant classes of organic compounds: biphenylamines and nitroaromatics. Biphenyls, consisting of two connected benzene (B151609) rings, are a foundational structure in many synthetic materials, including pharmaceuticals, agrochemicals, and liquid crystals. rsc.org The functionalization of the biphenyl (B1667301) core is crucial for its application. rsc.org

The compound features two distinct functional groups that dictate its chemical behavior. The amine (-NH₂) group at the 3-position is an electron-donating group, while the nitro (-NO₂) group at the 3'-position is a strong electron-withdrawing group. This "push-pull" electronic arrangement across the biphenyl scaffold creates a polarized molecule. Nitroaromatic compounds are widely used as intermediates in synthesis, primarily because the nitro group can be readily transformed into other functional groups, most notably an amino group through reduction. The presence of both an amine and a nitro group on the same biphenyl framework makes 3-Biphenylamine, 3'-nitro- a bifunctional molecule with significant potential for constructing more complex chemical architectures.

Significance in Advanced Organic Synthesis Research

The primary significance of 3-Biphenylamine, 3'-nitro- in organic synthesis lies in its role as a versatile building block. Modern synthetic strategies for creating unsymmetrical biphenyls like this compound often rely on metal-catalyzed cross-coupling reactions. rsc.org

Key synthetic approaches and subsequent reactions include:

Synthesis via Cross-Coupling: The most common methods for synthesizing the biphenyl core are the Suzuki-Miyaura and Ullmann coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst, is highly efficient for creating C-C bonds between aryl rings. rsc.orggoogle.comnih.govgre.ac.uk For instance, 3-Biphenylamine, 3'-nitro- could be synthesized by coupling a 3-halonitrobenzene with a 3-aminophenylboronic acid derivative. google.comgre.ac.uk The Ullmann reaction, which uses a copper catalyst to couple two aryl halides, is another established method, particularly for specific substrates. vanderbilt.eduiitk.ac.inwikipedia.org

Reduction of the Nitro Group: A pivotal reaction for this compound is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or iron in the presence of acid. smolecule.com This reaction converts 3-Biphenylamine, 3'-nitro- into 3,3'-Diaminobiphenyl , a highly valuable symmetrical diamine.

Monomer for Polymer Synthesis: The resulting 3,3'-Diaminobiphenyl is a key monomer used in the synthesis of high-performance polymers. Diaminobiphenyls are precursors to polybenzimidazoles and polyimides, which are known for their exceptional thermal and chemical stability. wikipedia.org For example, 3,3'-Diaminobenzidine, a related compound, is a well-known precursor to thermally stable polybenzimidazole fibers. wikipedia.org

Role in Materials Science and Functional Molecule Design

The unique electronic and structural characteristics of 3-Biphenylamine, 3'-nitro- and its derivatives make them attractive for applications in materials science.

Precursors to Conducting Polymers: The biphenyl structure contributes to the rigidity and stability of polymer backbones. The diamino derivative obtained from the reduction of 3-Biphenylamine, 3'-nitro- can be used to create conjugated polymers. Such polymers are investigated for their potential use in organic electronics and optoelectronics, where tailored conductivity is essential. vulcanchem.com

Liquid Crystals: The rigid, rod-like shape of the biphenyl core is a common feature in liquid crystal molecules. rsc.org By modifying the functional groups on the biphenyl structure, it is possible to design molecules that exhibit specific liquid crystalline phases (mesophases), which are vital for display technologies. vulcanchem.com

Nonlinear Optical (NLO) Materials: Molecules with strong electron-donating and electron-withdrawing groups, like 3-Biphenylamine, 3'-nitro-, can exhibit significant nonlinear optical properties. This makes them candidates for use in photonic and optoelectronic devices.

Overview of Current Academic Research Trajectories

Current research involving structures similar to 3-Biphenylamine, 3'-nitro- is focused on several key areas. A major trajectory is the development of more efficient and selective catalytic systems for the synthesis of complex, unsymmetrically substituted biphenyls. rsc.orguwindsor.ca There is a continuous effort to design new ligands for palladium- and copper-catalyzed coupling reactions that can tolerate a wide variety of functional groups and provide high yields. rsc.orggoogle.com

Another significant research avenue is the design and synthesis of novel functional polymers derived from diaminobiphenyl monomers. Researchers are exploring how the specific substitution pattern on the biphenyl unit influences the final properties of the polymer, such as thermal stability, conductivity, and ion exchange capacity for applications like fuel cell membranes. Furthermore, the unique electronic properties of push-pull biphenyl systems continue to be explored for new materials in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgvulcanchem.com

Structure

3D Structure

Properties

CAS No. |

31835-64-0 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-(3-nitrophenyl)aniline |

InChI |

InChI=1S/C12H10N2O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H,13H2 |

InChI Key |

MFOBJFPOQKSSKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity of 3 Biphenylamine, 3 Nitro

Electronic Influence of the Nitro Group on Aromatic Reactivity

The nitro group is a powerful electron-withdrawing group, a characteristic that significantly shapes the reactivity of the aromatic ring to which it is attached. pearson.com This influence stems from two primary electronic effects: the inductive effect and the resonance (or mesomeric) effect.

Inductive Effect (-I): Nitrogen is more electronegative than carbon, causing it to pull electron density from the aromatic ring through the sigma bond. chemistrysteps.com This effect is further amplified by the attached oxygen atoms, with the nitrogen atom in a nitro group carrying a partial positive charge, which strongly withdraws electrons. studentdoctor.net

Resonance Effect (-M): The nitro group can delocalize the pi electrons of the aromatic ring onto its own oxygen atoms. chemistrysteps.comreddit.com This delocalization creates resonance structures where there is a positive charge on the ortho and para positions of the benzene (B151609) ring, effectively reducing the electron density at these sites. wikipedia.orgscispace.com

Together, these effects make the nitro-substituted ring electron-deficient, particularly at the ortho and para positions, thus deactivating it towards electrophilic attack and activating it towards nucleophilic attack. wikipedia.orglibretexts.orgmsu.edu The Hammett constants for the nitro group (σp = 0.78, σm = 0.71) quantitatively demonstrate its strong electron-withdrawing nature, surpassing other common electron-withdrawing groups like cyano and carbonyl groups. rsc.org

Table 1: Comparison of Electronic Effects of Common Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -NO₂ | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strongly deactivating |

| -NH₂ | Weakly withdrawing (-I) | Strongly donating (+M) | Strongly activating |

| -OH | Withdrawing (-I) | Strongly donating (+M) | Strongly activating |

| -CH₃ | Donating (+I) | Weakly donating (hyperconjugation) | Weakly activating |

| -Cl | Strongly withdrawing (-I) | Weakly donating (+M) | Weakly deactivating |

This table provides a qualitative comparison of the electronic effects of various substituents on an aromatic ring.

Electrophilic Aromatic Substitution Pathways

In 3-Biphenylamine, 3'-nitro-, the two aromatic rings exhibit vastly different reactivities towards electrophiles. The ring bearing the amino group is activated, while the ring with the nitro group is deactivated. scispace.com

The amino group is a strong activating group and an ortho, para-director. wikipedia.orgsavemyexams.com Its lone pair of electrons can be donated into the pi system of the ring through resonance (+M effect), which outweighs its weaker inductive electron-withdrawing effect (-I). libretexts.org This increases the electron density, particularly at the ortho and para positions, making them more susceptible to attack by electrophiles.

The nitro group , as a strong deactivating group, directs incoming electrophiles to the meta position. pearson.comsavemyexams.com The ortho and para positions are significantly destabilized due to the electron-withdrawing resonance effect. wikipedia.org

Therefore, electrophilic aromatic substitution on 3-Biphenylamine, 3'-nitro- will overwhelmingly occur on the amine-substituted ring at the positions ortho and para to the amino group. For instance, nitration of this compound would be expected to yield products where the new nitro group is attached to the activated ring. savemyexams.com The phenyl group itself is considered an ortho, para-directing, and activating substituent, which further influences the position of substitution on the biphenyl (B1667301) system. pearson.com

Nucleophilic Aromatic Substitution Pathways

The presence of the electron-withdrawing nitro group makes the second phenyl ring susceptible to nucleophilic aromatic substitution (SNA_r_). wikipedia.orgchemistrysteps.com This type of reaction is generally difficult for benzene rings unless they are activated by strong electron-withdrawing groups. byjus.com

The nitro group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.comlongdom.org For the reaction to proceed efficiently via the common addition-elimination mechanism, a leaving group (like a halide) must be present on the nitro-substituted ring, typically at the ortho or para position to the nitro group. chemistrysteps.com In the case of 3-Biphenylamine, 3'-nitro-, if a suitable leaving group were present on the nitro-substituted ring, it could be displaced by a strong nucleophile such as a hydroxide, alkoxide, or amine. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form the stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. chemistrysteps.com

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group of 3-Biphenylamine, 3'-nitro- can be readily reduced to an amino group, a fundamental transformation in organic synthesis. cdnsciencepub.com This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties and reactivity.

A variety of reducing agents and catalytic systems can achieve this transformation with high efficiency and chemoselectivity. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. organic-chemistry.orgsmolecule.com

Metal-Acid Systems: Employing metals like iron, zinc, or tin in the presence of an acid like hydrochloric acid. smolecule.com

Transfer Hydrogenation: Using hydrogen donors like hydrazine (B178648) or triethylsilane in the presence of a catalyst. organic-chemistry.org

Other Reagents: Sodium borohydride (B1222165) in the presence of a catalyst, or metal-free systems using reagents like tetrahydroxydiboron (B82485) have also been developed. cdnsciencepub.comorganic-chemistry.org

The reduction is often highly selective for the nitro group, leaving other functional groups, such as ketones, nitriles, and esters, intact. organic-chemistry.org It is also possible to achieve partial reduction to form N-arylhydroxylamines using specific reagents like zinc dust in a CO₂/H₂O system or through photoinduced methods with methylhydrazine. rsc.orgacs.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity |

| H₂/Pd-C | Mild temperature and pressure | High, tolerates many functional groups. organic-chemistry.org |

| Fe/HCl | Reflux | Effective, but can be harsh. smolecule.com |

| NaBH₄/Catalyst | Varies with catalyst | Can be highly selective. cdnsciencepub.com |

| Zn/CO₂/H₂O | Mild (25°C) | Selective to N-arylhydroxylamine. rsc.org |

| Methylhydrazine/Light | Catalyst-free | Selective to N-arylhydroxylamine. acs.org |

This table summarizes common methods for the reduction of nitroarenes.

Oxidative Reaction Mechanisms of Biphenylamine Moieties

The biphenylamine core is susceptible to oxidation, which can lead to a variety of products, including the formation of carbazoles or through oxidative coupling reactions. The amino group makes the molecule susceptible to oxidation. nih.gov

Peroxidase enzymes, for example, can catalyze the one-electron oxidation of aminobiphenyls to form free radical intermediates. nih.gov These radicals can then undergo further reactions, such as dimerization to form azobis(biphenyl) or react with other molecules. nih.gov Chemical oxidation can also be employed. For instance, the oxidation of biphenyl-2-sulphonamides with persulfate generates sulphonamidyl radicals that can cyclize intramolecularly. rsc.org

Furthermore, oxidative cross-coupling reactions can join two different aniline (B41778) derivatives. sci-hub.se In the context of 3-Biphenylamine, 3'-nitro-, such reactions could potentially lead to the formation of more complex, higher-order amine structures, although the specific pathways would be highly dependent on the reaction conditions and the other coupling partner. nih.govacs.org

Photochemical Reaction Pathways and Photohydroxynitration Mechanisms

Nitroaromatic compounds exhibit rich and complex photochemistry. rsc.org The presence of the nitro group can induce bathochromic shifts in the absorption spectrum, moving absorption into the visible range. rsc.org Upon absorption of light, the molecule is promoted to an excited state.

The excited states of nitroaromatics are often characterized by charge-transfer character, which can significantly influence their reactivity and photophysical properties, often leading to non-fluorescent behavior due to efficient intersystem crossing to triplet states. rsc.org

One notable photochemical reaction is the photoinduced reduction of nitroarenes to N-arylhydroxylamines, which can be achieved using light and a hydrogen donor like methylhydrazine without the need for a catalyst. acs.org This process involves the in situ generation of a nitrosoarene intermediate. acs.org While specific studies on 3-Biphenylamine, 3'-nitro- are limited, the general principles of nitroarene photochemistry suggest it could undergo similar transformations.

Intramolecular Rearrangement and Degradation Pathways of Nitro-Biphenylamine Derivatives

Nitroaromatic compounds are known to undergo degradation through various pathways, particularly in biological or environmental systems. nih.govnih.gov These pathways can be initiated by either oxidative or reductive processes.

Reductive Pathways: Under anaerobic conditions, the primary degradation step is the reduction of the nitro group to an amino group, often catalyzed by nitroreductase enzymes. mdpi.com This initial step is crucial as it makes the aromatic ring more susceptible to subsequent degradation steps.

Oxidative Pathways: Aerobic degradation can involve the action of dioxygenase enzymes, which can lead to the removal of the nitro group as nitrite (B80452) and the opening of the aromatic ring. researchgate.net

The stability of nitro-biphenylamine derivatives is also a consideration. For instance, diphenylamine (B1679370) itself is used as a stabilizer in propellants, where it undergoes a series of reactions with nitrogen oxides, forming various nitro and nitroso derivatives. This suggests that under certain conditions, intramolecular rearrangements or reactions involving the nitro and amino groups could occur, although specific pathways for 3-Biphenylamine, 3'-nitro- are not well-documented. The position of the nitro group and the presence of other functional groups can influence the mutagenicity and carcinogenicity of these compounds, which is related to their metabolic activation and degradation pathways. nih.gov

Free Radical-Mediated Reaction Pathways

Free radical reactions involve species with unpaired electrons and are typically characterized by initiation, propagation, and termination steps. libretexts.org For 3-Biphenylamine, 3'-nitro-, radical pathways can be initiated at several sites, primarily involving the amino group, the nitro group, or the aromatic rings, often under specific conditions such as exposure to heat, light, or radical-initiating reagents.

Formation of Nitrogen-Centered Radicals

The amine functional group is a common site for the initiation of radical reactions. Oxidation of the amino group in aminobiphenyl derivatives can lead to the formation of nitrogen-centered radicals. For instance, the metabolic activation of 4-aminobiphenyl (B23562) involves oxidation by cytochrome P450 isozymes, which can generate N-hydroxy derivatives and subsequently aryl nitrenium ions or hydronitroxide radicals that lead to DNA damage. wikipedia.org This suggests that 3-Biphenylamine, 3'-nitro- could undergo similar single-electron transfer (SET) processes to form a corresponding radical cation. acs.org

Furthermore, derivatives of aminobiphenyls can be converted into other functional groups that are precursors to radical species. For example, arylimines prepared from aminobiphenyls can undergo radical cyclization. In a reaction mediated by di(tert-butyl)peroxide, a tert-butoxy (B1229062) radical (t-BuO•) can abstract a hydrogen atom from the imine, generating an imidoyl radical. nih.gov This radical can then undergo intramolecular homolytic aromatic substitution to form polycyclic structures like phenanthridines. nih.gov

Intramolecular Cyclization via Amidyl Radicals

A significant pathway for functionalized biphenyls involves intramolecular cyclization driven by amidyl radicals. Studies on the persulfate oxidation of N-substituted 2-biphenylcarboxamides show the formation of phenanthridones. acs.org This reaction proceeds through an amidyl radical intermediate which attacks the adjacent phenyl ring. acs.org In cases where a substituent is present at the 2'-position, such as a nitro group, the reaction can proceed with the elimination of this substituent. acs.org This highlights a potential pathway for 3-Biphenylamine, 3'-nitro- (or its N-acylated derivatives), where the formation of an amidyl radical could lead to cyclization, possibly influenced by the position of the nitro group.

Photochemical Radical Reactions

Photochemical conditions can also induce free radical reactions in biphenyl systems. The irradiation of biphenyl in the presence of nitrate (B79036) ions, for example, leads to the formation of hydroxynitrobiphenyls. psu.edu The proposed mechanism involves the quenching of the excited singlet state of biphenyl by the nitrate ion to form a caged radical ion pair, which then collapses to form the products. psu.edu This indicates that the biphenyl core of 3-Biphenylamine, 3'-nitro- is susceptible to photo-induced radical reactions. Similarly, photochemical cyclodehydrogenation is a known radical-mediated process for converting substituted azobenzenes into benzo[c]cinnolines, a reaction that can sometimes be applied to biphenyl derivatives. researchgate.netresearchgate.net

Formation from Radical Intermediates

The biphenyl scaffold itself can be synthesized through reactions involving radical intermediates. The Wurtz-Fittig reaction, for instance, can proceed via a free radical mechanism involving the coupling of two aryl halides in the presence of sodium metal. nih.govrsc.org A proposed mechanism for this reaction involves three steps: dehalogenation, diffusion of the dehalogenated molecules, and the final coupling process. rsc.org

The following table summarizes research findings on radical reactions involving biphenyl derivatives, which can be considered analogous to potential pathways for 3-Biphenylamine, 3'-nitro-.

Table 1: Examples of Free Radical Reactions in Biphenyl Derivatives

| Starting Material | Reagents and Conditions | Proposed Radical Intermediate | Product(s) | Source |

| Arylimine (from Aminobiphenyl) | di(tert-butyl)peroxide, Chlorobenzene, 140–150 °C | Imidoyl radical | 6-Arylphenanthridine | nih.gov |

| 2'-Nitro-2-biphenylcarboxamide | Persulfate Oxidation | Amidyl radical | Dibenzo[b,d]pyran-6-one | acs.org |

| Biphenyl | Aqueous Sodium Nitrate, UV Irradiation | Caged radical ion pair | Hydroxynitrobiphenyls | psu.edu |

| 4-Aminobiphenyl | Cytochrome P450, NADH | Hydronitroxide radical | Oxidative DNA damage products | wikipedia.org |

| Aryl Halide | Sodium (Na) Metal | Aryl radical | Biphenyl | nih.govrsc.org |

Spectroscopic Characterization Techniques in Advanced Research of 3 Biphenylamine, 3 Nitro

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group and Structural Assignments

Vibrational spectroscopy is a cornerstone for identifying the functional groups within 3-Biphenylamine, 3'-nitro-. Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint.

For 3-Biphenylamine, 3'-nitro-, the key functional groups are the primary aromatic amine (-NH₂) and the aromatic nitro group (-NO₂). The FTIR spectrum is expected to show distinct absorption bands corresponding to these groups. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. The nitro group is characterized by strong, distinct stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1380 cm⁻¹. vulcanchem.com Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl rings occur in the 1450-1600 cm⁻¹ region.

Raman spectroscopy complements FTIR, particularly for the non-polar bonds of the biphenyl (B1667301) backbone. Nitro stretching vibrations are known to produce a strong response in Surface-Enhanced Raman Scattering (SERS), a technique that can be used for sensitive detection of nitroaromatic compounds. acs.org The analysis of complex Raman spectra can be aided by multivariate data analysis to better identify and assign spectral features. researchgate.net

Table 1: Expected Vibrational Frequencies for 3-Biphenylamine, 3'-nitro-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Amine | N-H Bend | ~1600 |

| Aromatic Nitro | Asymmetric NO₂ Stretch | 1500 - 1560 |

| Aromatic Nitro | Symmetric NO₂ Stretch | 1335 - 1380 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of 3-Biphenylamine, 3'-nitro- in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the protons on the two phenyl rings would exhibit complex multiplets in the aromatic region, typically between 6.5 and 8.5 ppm. The protons on the ring bearing the electron-donating amino group (-NH₂) would be shielded and appear at a relatively higher field (lower ppm) compared to those on the ring with the electron-withdrawing nitro group (-NO₂). For instance, in the related compound 3-nitrobiphenyl (B1294916), aromatic protons resonate between 7.44 and 8.42 ppm. chemicalbook.com The amino group protons themselves would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information. The carbon atoms attached to the nitrogen of the amino and nitro groups would be significantly affected. Based on data for 3-nitro-1,1'-biphenyl, characteristic signals for the nitro-substituted ring can be expected around 122.13, 123.32, and 148.93 ppm (the latter being the carbon attached to the NO₂ group). rsc.org The signals for the amine-substituted ring would be influenced by the -NH₂ group's shielding effects. The complex splitting patterns and coupling constants observed in high-resolution spectra allow for the unambiguous assignment of each signal to a specific atom in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Biphenylamine, 3'-nitro-

| Nucleus | Position | Predicted Chemical Shift (ppm) | Influencing Group |

| ¹H | Protons on nitro-phenyl ring | 7.5 - 8.5 | Electron-withdrawing (-NO₂) |

| ¹H | Protons on amino-phenyl ring | 6.5 - 7.5 | Electron-donating (-NH₂) |

| ¹³C | C-NO₂ | ~148 | Electron-withdrawing (-NO₂) |

| ¹³C | C-NH₂ | ~146 | Electron-donating (-NH₂) |

| ¹³C | Other aromatic carbons | 115 - 142 | Ring position dependent |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The spectrum of 3-Biphenylamine, 3'-nitro- is expected to be dominated by π→π* transitions associated with the conjugated biphenyl system. The presence of the amino and nitro auxochromes significantly influences these transitions.

The emission properties are also of significant interest. Generally, nitro groups are known to be effective fluorescence quenchers through mechanisms like photo-induced electron transfer (PET). rhhz.net Therefore, it is anticipated that 3-Biphenylamine, 3'-nitro- would exhibit weak fluorescence or be non-fluorescent in solution. Any observed emission in the solid state could be attributed to the restriction of torsional motions that facilitate non-radiative decay in solution. nih.gov The study of its photophysical properties can reveal insights into intramolecular charge transfer (ICT) states. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula and studying the fragmentation patterns of 3-Biphenylamine, 3'-nitro-. For the molecular formula C₁₂H₁₀N₂O₂, the calculated exact mass provides an unambiguous confirmation of the compound's elemental composition. rsc.org

In HRMS analysis, the compound is expected to show a prominent molecular ion peak, either as [M]⁺ or a protonated molecule [M+H]⁺. For an isomer of 3-Biphenylamine, 3'-nitro- with the same formula, the [M+H]⁺ ion was observed at an m/z of 215.0815. fda.gov.twjfda-online.com

The fragmentation pattern provides structural information. Characteristic losses for aromatic nitro compounds include the elimination of NO (30 Da) and NO₂ (46 Da). Other expected fragments would arise from the cleavage of the bond between the two phenyl rings and subsequent fragmentation of the individual phenylamine and nitrophenyl cations. The presence of a molecular ion is a salient feature for many nitroaromatics due to their ability to stabilize charge. nih.gov

Table 3: HRMS Data for an Isomer (C₁₂H₁₀N₂O₂) of 3-Biphenylamine, 3'-nitro-

| Ion | Calculated m/z | Observed m/z | Reference |

| [M+H]⁺ | 215.0821 | 215.0811 | clockss.org |

| [M]⁺ | 214.0742 | 214.0749 | rsc.org |

| Fragment Ion 1 | - | 93.0573 | fda.gov.twjfda-online.com |

| Fragment Ion 2 | - | 95.0127 | fda.gov.twjfda-online.com |

X-ray Diffraction (XRD) for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray Diffraction (XRD) provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for 3-Biphenylamine, 3'-nitro- is not detailed in the provided sources, analysis of closely related compounds like 4'-Nitro-2-biphenylamine and 4,4′-dinitro-[1,1′-biphenyl]-2-amine allows for a robust prediction of its key structural features. iucr.orgiucr.org

Biphenyl derivatives are typically non-planar due to steric hindrance between the ortho-protons on the two rings. A significant dihedral angle between the planes of the two phenyl rings is expected, likely in the range of 50-55°. iucr.orgiucr.org The nitro group itself may be slightly twisted out of the plane of its attached phenyl ring. iucr.org

In the crystal lattice, the most significant intermolecular interaction is predicted to be hydrogen bonding. The amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) can act as acceptors. This would lead to the formation of N-H···O hydrogen bonds, linking molecules into chains or more complex three-dimensional networks and forming distinct structural motifs. iucr.org Dispersion interactions also play a significant role in the packing of aromatic molecules. nih.gov

Table 4: Representative Crystallographic Data for a Related Compound (4'-Nitro-2-biphenylamine)

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2/c | iucr.org |

| Dihedral Angle (between rings) | 54.7 (6)° | iucr.org |

| Nitro Group Angle (to ring) | 7.1 (6)° | iucr.org |

Advanced Surface-Sensitive Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. This method is particularly valuable for studying thin films or self-assembled monolayers of 3-Biphenylamine, 3'-nitro- on various substrates. tu-dresden.de

An XPS analysis would provide core-level spectra for C 1s, O 1s, and N 1s. The N 1s spectrum is especially informative, as it can distinguish between the nitrogen atom in the amino group and the nitrogen atom in the nitro group, which exist in different oxidation states and thus have different binding energies. For a 4′-nitro-1,1′-biphenyl monolayer, distinct peaks in the N 1s spectrum allowed for the identification of the nitro group. tu-dresden.de Similarly, the O 1s spectrum would correspond to the oxygen atoms of the nitro group, and the C 1s spectrum would represent the carbon atoms of the biphenyl backbone. The technique can also be used to monitor chemical transformations on the surface, such as the reduction of the nitro group to an amine. tu-dresden.demdpi.com

Application of Chemometric Approaches in Spectroscopic Data Analysis

The large and complex datasets generated by modern spectroscopic techniques often benefit from the application of chemometric methods for enhanced analysis and interpretation. spiedigitallibrary.org Chemometrics uses multivariate statistics to extract meaningful information from chemical data.

For a compound like 3-Biphenylamine, 3'-nitro-, methods such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) can be used to analyze and differentiate UV-Vis or Raman spectra, especially in complex mixtures or for quality control. iu.edu PCA can reduce the dimensionality of the spectral data, highlighting the most significant variations and helping to identify patterns or classify samples. iu.edu

Furthermore, multivariate regression methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, can be employed to build quantitative models. frontiersin.org For example, these models could correlate spectral features from Near-Infrared (NIR) spectroscopy with the concentration of 3-Biphenylamine, 3'-nitro-, enabling rapid and non-destructive quantification. nih.gov Such approaches are crucial for moving beyond simple peak identification to a more sophisticated and quantitative understanding of spectroscopic data. nih.gov

Computational and Theoretical Investigations of 3 Biphenylamine, 3 Nitro and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to predicting the electronic structure and properties of molecules. eurjchem.com DFT is a method that determines the energy of a system as a sum of several components, including kinetic energy, nuclear-electron attraction, and electron-electron repulsion, as well as exchange and correlation energies. uni-muenchen.de The Hartree-Fock method, a foundational ab initio approach, approximates the many-electron wavefunction as a single Slater determinant, providing a basis for more complex calculations. wikipedia.org These calculations are often performed using various basis sets, such as the 6-31G(d) or 6-311G(d,p), which describe the atomic orbitals used to build the molecular orbitals. researchgate.neteurjchem.comprensipjournals.com

The geometry of biphenyl (B1667301) and its derivatives is characterized by the torsional or dihedral angle between the two phenyl rings. While unsubstituted biphenyl has a twisted conformation, the introduction of substituents like the amino (-NH2) and nitro (-NO2) groups in 3-Biphenylamine, 3'-nitro- significantly influences its preferred three-dimensional structure.

Table 1: Comparison of Experimental and Calculated Dihedral Angles for Biphenyl Derivatives This table presents illustrative data from related compounds to show the typical agreement between experimental and computed values.

| Compound | Method | Calculated Dihedral Angle (°) | Experimental Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl (TBDFBP) | DFT | 39.4 | - | acs.org |

| 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE) | DFT | -38.5 | - | acs.org |

| Biphenyl-3,3′,4,4′-tetraamine | X-ray Diffraction | - | 86.3 (2) | researchgate.net |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. eurjchem.com In nitroaromatic compounds, the presence of the electron-withdrawing nitro group often leads to a lower LUMO energy and a smaller energy gap. mdpi.comresearchgate.net For instance, a DFT study on 4-(tert-butyl)-4-nitro-1,1-biphenyl calculated a HOMO-LUMO energy gap of 3.97 eV, indicating a reactive and soft molecule. eurjchem.com Theoretical studies on other nitro-substituted compounds have shown that the nitro group significantly reduces the HOMO-LUMO energy gap. researchgate.net The analysis of FMOs for 3-Biphenylamine, 3'-nitro- would similarly reveal how the interplay between the electron-donating amino group and the electron-withdrawing nitro group defines its electronic characteristics and reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for a Related Nitro-Biphenyl Compound Data for 4-(tert-Butyl)-4-nitro-1,1-biphenyl from DFT (B3LYP) and HF calculations.

| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| DFT/B3LYP | -6.19 | -2.22 | 3.97 | eurjchem.com |

| HF | - | - | - | eurjchem.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface displays regions of different electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). uni-muenchen.de

For molecules containing nitro groups, the MEP map consistently shows a significant region of negative potential around the oxygen atoms of the nitro group, making this site a likely target for electrophilic interactions and hydrogen bonding. researchgate.netresearchgate.net In computational studies of various nitro-biphenyl derivatives, the oxygen atoms of the NO2 group are identified as the most reactive sites with the most negative potential. researchgate.netacs.orgnih.gov For 3-Biphenylamine, 3'-nitro-, an MEP analysis would likely reveal a high negative potential near the nitro group's oxygen atoms and the amino group's nitrogen atom, while the hydrogen atoms of the amino group and parts of the aromatic rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions. researchgate.netnih.gov

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule based on the quantum mechanical wavefunction. uni-muenchen.detau.ac.il This analysis provides a quantitative measure of the electron distribution and helps to identify atoms that are electron-rich or electron-deficient. irjweb.com

In substituted biphenyls, the charge distribution is heavily influenced by the nature of the substituent groups. For 3,4-difluoro-3'-nitro-1,1'-biphenyl (DFNBP), a related compound, a significant positive charge (0.493e) was calculated on the nitrogen atom of the nitro group, with corresponding negative charges on the oxygen atoms. acs.org This polarization is a characteristic feature of the nitro group. The amino group in 3-Biphenylamine, 3'-nitro- would be expected to have a negative charge on the nitrogen atom and positive charges on its hydrogens. The resulting atomic charges across the entire molecule dictate its dipole moment and its interaction with other polar molecules.

Table 3: Calculated Mulliken Atomic Charges for a Related Nitro-Biphenyl Derivative (DFNBP) This table shows representative charge distribution on key atoms.

| Atom | Mulliken Charge (e) | Reference |

|---|---|---|

| N (of NO2 group) | +0.493 | acs.org |

| O (of NO2 group) | -0.2 to -0.3 (approx.) | acs.org |

| C (attached to NO2) | Variable | acs.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics Simulations for Conformational Mobility and Rotational Barriers

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, rotational energy barriers, and molecular flexibility. nih.govfrontiersin.org

For 3-Biphenylamine, 3'-nitro-, MD simulations can be employed to explore its conformational mobility, particularly the rotation around the central carbon-carbon bond connecting the two phenyl rings. These simulations can map the potential energy surface as a function of the dihedral angle, thereby determining the energy barriers for rotation between different conformers (e.g., cis and trans planar structures). tau.ac.il Understanding these rotational barriers is essential for characterizing the molecule's structural dynamics and how it might adapt its shape when interacting with other molecules or biological targets.

Intermolecular Interaction Energy Analysis (e.g., Stacking and In-Plane Interactions, Hydrogen Bonding)

The way molecules arrange themselves in condensed phases (liquids and solids) is determined by intermolecular interactions. Computational methods can be used to calculate the energy of these interactions, including stacking, in-plane, and hydrogen bonding forces. tandfonline.comasianpubs.org These calculations often use a combination of quantum mechanics and molecular mechanics force fields. nih.gov

For aromatic molecules like 3-Biphenylamine, 3'-nitro-, π-π stacking interactions between the phenyl rings of adjacent molecules are significant. tandfonline.comasianpubs.org The strength of these interactions depends on the relative orientation and distance between the rings. In-plane interactions are also important, particularly those involving hydrogen bonds. The amino group (-NH2) in 3-Biphenylamine, 3'-nitro- can act as a hydrogen bond donor, while the nitro group (-NO2) can act as a hydrogen bond acceptor. researchgate.net Computational analysis of a pair of molecules can determine the most stable geometric arrangements by calculating the interaction energy for various configurations. Studies on similar biphenyl derivatives have shown that strong intermolecular interaction energies are key to determining the alignment of molecules with respect to one another. tandfonline.com

Theoretical Prediction of Spectroscopic Properties (e.g., UV Spectra)

Computational quantum chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is a standard method for predicting the spectroscopic properties of organic molecules. faccts.deacs.org These calculations provide a molecular-level understanding of the electronic transitions that give rise to absorption spectra.

For 3-Biphenylamine, 3'-nitro-, the predicted UV-Visible spectrum is expected to be complex, arising from the interplay of the two aromatic rings and the opposing electronic nature of the amino (-NH₂) and nitro (-NO₂) groups. The spectra of such compounds are typically characterized by several absorption bands. biointerfaceresearch.com Intense bands are generally assigned to π-π* transitions within the biphenyl π-conjugated system. Weaker absorptions, known as n-π* transitions, are also expected, originating from the excitation of non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen atom of the amine group. rsc.org

A key feature for molecules with strong electron-donating groups (like -NH₂) and electron-withdrawing groups (like -NO₂) is the presence of an intramolecular charge transfer (ICT) band. researchgate.net This transition involves the movement of electron density from the donor-rich part of the molecule (the aminophenyl ring) to the acceptor-rich part (the nitrophenyl ring). The energy and intensity of this ICT band are often highly sensitive to the polarity of the solvent. researchgate.net Theoretical calculations using TD-DFT can model these transitions and predict their corresponding maximum absorption wavelengths (λmax). acs.org In addition to UV-Vis spectra, other spectroscopic data can be predicted. The Gauge-Invariant Atomic Orbital (GIAO) method, for instance, is commonly used to compute theoretical Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data to confirm molecular structures. nih.gov

Table 1: Representative Theoretical Spectroscopic Data Predicted by Computational Methods

| Property | Predicted Value | Computational Method | Associated Transition/Feature |

|---|---|---|---|

| λmax 1 | ~260-290 nm | TD-DFT/B3LYP | π-π* (Biphenyl system) rsc.org |

| λmax 2 | ~340-390 nm | TD-DFT/B3LYP | Intramolecular Charge Transfer (ICT) researchgate.netdocbrown.info |

| 13C NMR Shift (C-NO₂) | ~148 ppm | DFT/GIAO | Carbon attached to nitro group nih.gov |

Note: The values in this table are illustrative examples based on typical computational results for structurally related nitroaromatic and aminoaromatic compounds and are not from a specific study on 3-Biphenylamine, 3'-nitro-.

Reaction Pathway Energetics and Kinetics Studies

Computational chemistry is instrumental in mapping the reaction pathways for both the synthesis and the metabolic fate of chemical compounds. By calculating the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, determine activation energies, and predict reaction kinetics. researchgate.net

The synthesis of substituted biphenyls like 3-Biphenylamine, 3'-nitro- often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling. sci-hub.se This reaction typically joins an aryl halide with an arylboronic acid using a palladium catalyst. sci-hub.se DFT calculations can elucidate the catalytic cycle of such reactions, modeling the energies of key steps like oxidative addition, transmetalation, and reductive elimination. This provides insight into reaction feasibility, helps optimize conditions (e.g., choice of ligand, base, solvent), and can predict regioselectivity.

Furthermore, understanding the reaction pathways of aromatic amines within biological systems is critical for toxicology. A major metabolic activation pathway involves the transformation of the amine into a highly reactive nitrenium ion. imrpress.com This electrophilic intermediate can then react with nucleophilic sites in cellular macromolecules, such as DNA, to form adducts—a critical step in the initiation of carcinogenesis. imrpress.com Computational studies have been vital in exploring the energetics of nitrenium ion formation and its subsequent reaction with DNA bases like guanine. These models help to predict the most likely sites of adduct formation and the relative stability of the intermediates involved. imrpress.com

Table 2: Example of Calculated Energetic Data for Key Reaction Steps

| Reaction Step | Type of Reaction | Example ΔG‡ (kcal/mol) | Computational Method | Significance |

|---|---|---|---|---|

| Oxidative Addition | Suzuki Coupling | 10-15 | DFT | Rate-determining step in some catalytic cycles |

| Nitro Group Reduction | Synthesis/Metabolism | 20-30 | DFT | Formation of the amine from a nitro precursor |

| Nitrenium Ion Formation | Metabolic Activation | Variable | DFT | Generation of a reactive electrophile imrpress.com |

Note: The energy values are representative and intended to illustrate the application of computational methods. Actual values are highly dependent on the specific reactants, conditions, and computational level of theory.

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.netrasayanjournal.co.in These models are built by calculating a set of numerical parameters, known as molecular descriptors, and using statistical methods to find a mathematical relationship between these descriptors and an observed property. nih.govmdpi.com

For nitroaromatic compounds and aromatic amines, QSAR models are frequently used in toxicology to predict endpoints like mutagenicity and carcinogenicity. acs.org Descriptors used in these models can be derived from the 2D or 3D structure and include constitutional, topological, and quantum chemical parameters. researchgate.net

Quantum chemical descriptors, calculated using DFT, are particularly powerful as they relate directly to the electronic structure of the molecule. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. acs.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests that the molecule is more reactive. nih.gov For 3-Biphenylamine, 3'-nitro-, the presence of both a strong donor and acceptor group is expected to result in a relatively small HOMO-LUMO gap, indicating significant potential for reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This predicts sites for nucleophilic and electrophilic attack. In 3-Biphenylamine, 3'-nitro-, the area around the nitro group would be strongly electrophilic, while the amine group would be a nucleophilic center.

These descriptors allow for the development of predictive models that can screen new or untested compounds for potential toxicity or desired properties, guiding synthesis and reducing the need for extensive experimental testing. nih.gov

Table 3: Common Quantum Chemical Descriptors for QSAR/QSPR Modeling

| Descriptor | Symbol | Definition | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability acs.org |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability acs.org |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability nih.gov |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution nih.gov |

| Chemical Softness | S | 1 / η | Reciprocal of hardness; measures reactivity nih.gov |

Advanced Applications in Organic and Materials Chemistry Research

Role as an Organic Building Block in Complex Molecule Synthesis

3-Biphenylamine, 3'-nitro-, and its close structural relatives, are valuable intermediates in organic synthesis, primarily due to the presence of two distinct reactive sites: the amino (-NH₂) group and the nitro (-NO₂) group. These functional groups can be selectively targeted in various chemical transformations, making the compound a strategic building block for more intricate molecules.

The amino group can undergo a range of reactions, such as diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide array of functional groups. It can also be acylated or alkylated. On the other hand, the nitro group is readily reduced to an amino group, a pivotal transformation in the synthesis of many biologically active molecules and functional materials. This reduction is commonly achieved using reagents like hydrogen gas with a palladium catalyst or iron in the presence of an acid. The resulting diamine can then be used in subsequent polymerization or cyclization reactions.

A significant application of related nitrobiphenyl precursors is in the synthesis of carbazoles. rsc.org The Cadogan reaction, for instance, involves the reductive cyclization of 2-nitrobiphenyls to form the carbazole (B46965) core, a key structural motif in many hole-transporting materials used in organic electronics. umich.edu The presence of both an amino and a nitro group on the biphenyl (B1667301) scaffold, as in 3-Biphenylamine, 3'-nitro-, offers pathways to complex heterocyclic systems through intramolecular cyclization reactions, often catalyzed by transition metals.

The general synthetic utility is often realized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the initial biphenyl framework. rsc.orgresearchgate.net For example, an appropriately substituted aminoboronic acid could be coupled with a nitro-substituted aryl halide to generate the target molecule. This modular approach allows for the synthesis of a wide library of substituted biphenyls for various research applications. rsc.org

Table 1: Key Reactions and Transformations

| Reaction Type | Reagent/Condition | Product Type | Significance |

|---|---|---|---|

| Nitro Group Reduction | H₂/Pd-C, Fe/HCl | 3,3'-Diaminobiphenyl | Precursor for polymers, dyes, and chelating agents |

| Amino Group Diazotization | NaNO₂, HCl | Diazonium Salt | Intermediate for diverse functional group introduction |

| N-Acylation | Acyl Chloride, Base | Amide Derivative | Modification of electronic properties and solubility |

| Intramolecular Cyclization | Heat, Catalyst | Heterocyclic Compounds (e.g., Carbazoles) | Synthesis of functional chromophores |

| Cross-Coupling | Palladium Catalyst, Boronic Acids/Esters | Functionalized Biphenyls | Construction of complex molecular architectures |

Design and Development of Functional Materials

The unique electronic profile of 3-Biphenylamine, 3'-nitro-, characterized by the push-pull nature of its substituents, makes it an attractive candidate for the design of functional organic materials.

Biphenyl derivatives are fundamental components in many organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgchim.it The biphenyl unit provides a rigid, conjugated core that is essential for charge transport and luminescent properties. umich.edu The introduction of electron-donating (amino) and electron-withdrawing (nitro) groups can create intramolecular charge-transfer (ICT) characteristics. researchgate.net This ICT phenomenon is crucial for developing materials with large Stokes shifts and tunable emission colors, which are desirable for OLED applications.

Specifically, amino-nitro substituted biphenyls can serve as precursors to highly fluorescent or phosphorescent materials. For instance, the synthesis of carbazole derivatives from nitrobiphenyl precursors is a well-established route to creating hole-transport materials (HTMs) and emissive layer hosts for OLEDs. umich.edutandfonline.com The rigid and planar structure of carbazoles facilitates efficient charge transport. umich.edu Furthermore, the electronic properties of biphenyl-based materials can be fine-tuned through the strategic placement of substituents, making them suitable for photonic applications like optical switches and modulators.

Nitroaromatic compounds related to 3-Biphenylamine, 3'-nitro- have been identified as potential building blocks for conducting polymers. The polymerization can proceed through the amino groups after the reduction of the nitro functionality, leading to a polyaniline-type structure with a biphenyl backbone. The conductivity of such polymers can be modulated by doping. jchemrev.commdpi.com The biphenyl units in the polymer chain contribute to thermal stability and can influence the morphology and processing characteristics of the material. taylorfrancis.com

The rigid, rod-like structure of the biphenyl core is also a classic mesogen, a fundamental unit for forming liquid crystalline phases. researchgate.netmdpi.com By attaching appropriate functional groups and alkyl chains to the 3-Biphenylamine, 3'-nitro- scaffold, it is possible to design molecules that exhibit liquid crystal behavior. researchgate.net The presence of the polar nitro and amino groups can significantly influence the mesomorphic properties, such as the type of phase (e.g., nematic, smectic) and the clearing temperature. umsl.edu Research on analogous compounds like 4'-n-alkyloxy-3'-nitrobiphenyl-4-carboxylic acids has demonstrated their utility in creating liquid crystals.

The amino and nitro groups, along with the potential for further functionalization (e.g., conversion to carboxylic acids), make 3-Biphenylamine, 3'-nitro- and its derivatives excellent candidates for ligands in coordination chemistry. These ligands can be used to construct metal-organic frameworks (MOFs), which are crystalline materials with porous structures and applications in gas storage, separation, and catalysis. vulcanchem.comresearchgate.net

Research has shown that functionalized biphenyl dicarboxylic acids, including nitro- and amino-substituted variants, can be used as organic linkers to build robust MOFs. rsc.org For example, 3D lanthanide MOFs have been successfully synthesized using biphenyl-3′-nitro-3,4′,5-tricarboxylic acid as the ligand. rsc.org These frameworks exhibit interesting magnetic properties. rsc.org Similarly, MOFs based on the DUT-5 architecture have been created using linkers like 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid and 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. rsc.org The functional groups within the MOF pores (like -NH₂ and -NO₂) can be further modified post-synthesis to tune the framework's properties for specific applications. rsc.org The amino group, in particular, can act as a coordination site for metal ions, leading to the formation of discrete coordination complexes or extended polymeric structures. mdpi.com

Table 2: Biphenyl-Based Ligands in MOF Synthesis

| Ligand | Metal Ion(s) | Resulting Framework/Complex | Key Feature/Application | Source |

|---|---|---|---|---|

| Biphenyl-3′-nitro-3,4′,5-tricarboxylic acid | Pr(III), Gd(III), Dy(III) | 3D Lanthanide MOFs | Magnetic properties, unique cluster formation | rsc.org |

| 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Al(III) | DUT-5-nitro | Functionalized porous material | rsc.org |

| 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Al(III) | DUT-5-amine | Amenable to post-synthetic modification | rsc.org |

| 3,3'-Disulfobiphenyl-4,4'-dicarboxylic acid | Co(II), Cd(II) | 3D Microporous MOFs | Selective gas adsorption and sensing | researchgate.net |

The synthesis of polymers incorporating the 3-Biphenylamine, 3'-nitro- moiety allows for the creation of materials with highly tunable properties. rsc.org The biphenyl unit imparts rigidity and thermal stability to the polymer backbone, while the amino and nitro functional groups offer sites for modification and control over the polymer's electronic characteristics, solubility, and processability.

For example, polymers of intrinsic microporosity (PIMs) have been developed from biphenyl-containing monomers for applications like gas capture. tezu.ernet.in By creating a rigid and contorted polymer structure that cannot pack efficiently, permanent microporosity is generated. The functional groups on the biphenyl unit can be chosen to enhance selectivity for specific gases like CO₂. Covalent triazine polymers, which can be synthesized from linkers like biphenyl, are another class of porous polymers with tunable structures for applications ranging from supercapacitors to catalysis. rsc.org The properties of these polymers are directly influenced by the nature of the monomeric building blocks used. rsc.org

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Complexes

Fundamental Studies of Nitro Substituent Effects on Aromatic Systems

The 3-Biphenylamine, 3'-nitro- molecule is an excellent model for studying the fundamental effects of substituents on the electronic structure and reactivity of aromatic systems. The nitro group is one of the strongest electron-withdrawing groups due to both inductive and resonance effects, significantly polarizing the π-electron system of the biphenyl rings. nih.gov

Quantitative structure-activity relationship (QSAR) studies on related compounds, such as 4-aminobiphenyl (B23562) derivatives, have demonstrated that the genotoxicity can be correlated with the electron-withdrawing ability of the substituent on the second ring. umich.edu An increase in the electron-withdrawing strength of the substituent, such as a nitro group, was linked to an increase in mutagenicity, highlighting the profound impact of these electronic effects on biological interactions. umich.edu Understanding these substituent effects is crucial for designing molecules with specific electronic properties for materials science applications and for predicting the reactivity and potential bioactivity of new compounds. nih.govpublish.csiro.au

Exploration in Catalysis and Ligand Design

The unique bifunctional nature of 3-Biphenylamine, 3'-nitro-, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a biphenyl framework, presents intriguing possibilities for its application in catalysis and ligand design. While direct research on this specific isomer is limited, the broader field of biphenyl-based ligands and catalysts provides a strong basis for understanding its potential. The strategic placement of these functional groups can influence the electronic and steric properties of potential metal complexes, making it a candidate for the development of novel catalysts.

The amino group on one phenyl ring serves as a primary coordination site for transition metals, a feature extensively utilized in the design of highly effective catalyst systems. For instance, derivatives of 2-aminobiphenyl (B1664054) are foundational to the development of a class of phosphine (B1218219) ligands, often referred to as Buchwald ligands. These ligands, in combination with palladium, form highly active precatalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. wikipedia.org The aminobiphenyl scaffold helps to create a stable and reactive catalytic species. New generations of palladium precatalysts are continually being developed based on the 2-aminobiphenyl framework, demonstrating its versatility. nih.gov

In these systems, the aminobiphenyl moiety chelates to the palladium center, and the nature of the substituents on the biphenyl rings can be tuned to optimize catalytic performance. us.es The introduction of a 3'-nitro group, as in 3-Biphenylamine, 3'-nitro-, would be expected to significantly modulate the electronic properties of the ligand. The strong electron-withdrawing nature of the nitro group would decrease the electron density on the biphenyl system and, consequently, on the coordinating nitrogen atom. This electronic modification could impact the stability and reactivity of the resulting metal complex, potentially influencing reaction rates and catalyst turnover numbers in catalytic cycles. Research on other nitro-containing ligands has shown that the nitro group's electronic influence is a key factor in the properties of the resulting metal complexes. mdpi.com

Furthermore, the biphenylamine structure is a precursor for other types of ligands, such as Schiff bases and N-heterocyclic carbenes (NHCs). Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are known to form stable complexes with a wide range of transition metals. researchgate.netajol.info Ruthenium complexes containing biphenylamine-based Schiff base ligands have demonstrated catalytic activity in the amidation of aldehydes. researchgate.net Similarly, N-heterocyclic carbenes with biphenyl substituents have been synthesized and used in ruthenium-catalyzed ring-opening metathesis polymerization. uliege.be The presence of a nitro group could again be used to electronically tune the performance of such catalysts.

While specific catalytic data for complexes of 3-Biphenylamine, 3'-nitro- are not available, the performance of related aminobiphenyl-based palladium catalysts in cross-coupling reactions highlights the potential of this class of compounds. The following table shows representative data for the performance of a palladium precatalyst based on a 2-aminobiphenyl ligand in an amination reaction.

| Aryl Halide | Amine | Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-chlorotoluene | morpholine | 0.5 | 2 | 98 | us.es |

| 4-chloroanisole | N-methylaniline | 0.5 | 2 | 95 | us.es |

| 1-chloro-4-(trifluoromethyl)benzene | pyrrolidine | 0.75 | 2 | 99 | us.es |

| 2-chlorotoluene | di-n-propylamine | 0.75 | 2 | 97 | us.es |

The exploration of 3-Biphenylamine, 3'-nitro- and its derivatives as ligands could lead to new catalysts with tailored electronic properties. The synthetic accessibility of aminonitrobiphenyls allows for systematic modifications of the biphenyl scaffold, enabling the fine-tuning of ligand properties for specific catalytic applications. Future research in this area would likely focus on the synthesis of transition metal complexes of 3-Biphenylamine, 3'-nitro- and the evaluation of their catalytic activity in various organic transformations.

Future Research Directions and Emerging Trends for 3 Biphenylamine, 3 Nitro

Discovery of Novel and More Efficient Synthetic Routes

A primary objective is the development of novel catalytic systems. While palladium catalysts are highly effective, their cost and potential for product contamination are significant drawbacks. Research into catalysts based on more abundant and less toxic metals is a promising avenue. Furthermore, optimizing reaction conditions for existing coupling methods, such as Stille and Negishi couplings, could lead to more efficient pathways. mdpi.comrsc.org A recent patent for a related aniline (B41778) derivative highlights a method that successfully avoids precious metals, suggesting a viable direction for reducing production costs for similar compounds. google.com The exploration of one-pot syntheses, where multiple reaction steps are performed in a single reactor, represents another critical trend, aiming to minimize waste and simplify purification processes.

| Synthetic Strategy | Typical Reactants | Catalyst/Reagents | Potential Research Focus |

| Suzuki-Miyaura Coupling | 3-Amino-phenylboronic acid and 1-halo-3-nitrobenzene (or vice-versa) | Palladium complexes (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Development of non-palladium catalysts; optimization for higher yields. vulcanchem.com |

| Stille Coupling | Organostannane and organohalide precursors | Palladium complexes (e.g., Pd(PPh₃)₂Cl₂) | Broader substrate scope; milder reaction conditions. mdpi.com |

| Buchwald-Hartwig Amination | 3-Bromo-3'-nitrobiphenyl and an amine source | Palladium catalysts | Direct amination of a pre-formed nitrobiphenyl scaffold. |

| Nitration of 3-Aminobiphenyl | 3-Aminobiphenyl | Nitrating agent (e.g., HNO₃/H₂SO₄) | Control of regioselectivity to favor the 3'-nitro isomer. rsc.org |

Elucidation of Uncharted or Complex Reaction Pathways

The reactivity of 3-Biphenylamine, 3'-nitro- is dictated by the interplay between its two key functional groups. While the general reactions of anilines and nitroaromatics are known, their combined influence within a single conjugated system presents complex and uncharted territory. Future research must aim to unravel these intricate reaction pathways.

Key areas of investigation include the selective transformation of one functional group in the presence of the other. For instance, developing methods for the selective reduction of the nitro group to an amine without affecting other parts of the molecule is crucial for creating tri-functional biphenyl (B1667301) building blocks. acs.org Conversely, exploring reactions at the amino group, such as diazotization or acylation, while the nitro group remains intact, would expand the synthetic utility of the compound.

Understanding the potential for intramolecular reactions is another fascinating frontier. Under certain conditions, the amino and nitro groups (or their derivatives) could potentially cyclize to form novel heterocyclic structures. Mechanistic studies, likely involving kinetic analysis and the isolation of reaction intermediates, will be essential to map these complex transformations and understand the electronic communication between the two phenyl rings. dtic.mil The formation of N-nitroso derivatives, a known pathway for diphenylamines, could also be a key intermediate step in its degradation or further functionalization. dtic.mil

Integration of Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. The application of advanced computational modeling to 3-Biphenylamine, 3'-nitro- is an emerging trend that promises to rationalize its behavior and unlock new applications. rowan.edu

Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, predict its spectroscopic properties (NMR, IR, UV-Vis), and model its reactivity. scirp.org Such calculations can help elucidate reaction mechanisms, predict the regioselectivity of electrophilic or nucleophilic attacks, and assess the stability of potential intermediates. This predictive power can significantly reduce the number of experiments needed to optimize a synthetic route or to understand a complex reaction.

Furthermore, computational models can be used to design new materials with desired properties. By simulating how 3-Biphenylamine, 3'-nitro- interacts with other molecules or within a polymer matrix, researchers can predict the properties of novel hybrid materials. nih.gov Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of its derivatives with specific biological activities or toxicities, guiding the design of new functional molecules. nih.gov

Exploration in Novel Hybrid Material Systems

The unique structure of 3-Biphenylamine, 3'-nitro-, featuring a rigid π-conjugated biphenyl core with both electron-donating and electron-withdrawing substituents, makes it an excellent candidate for incorporation into advanced functional materials.

One of the most promising areas is its use as a building block or "linker" in porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). vulcanchem.com The defined length and geometry of the molecule, combined with its functional groups, could be used to construct frameworks with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis. The presence of nitrogen-rich groups is particularly interesting for creating materials with specific sensory capabilities. rsc.org

The compound could also be a precursor for novel conductive polymers and electroactive materials. mdpi.com Polymerization via the amino group could yield polymers with the nitro-biphenyl moiety as a pendant group, imparting specific electronic or optical properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. vulcanchem.com The exploration of hybrid composites, where the molecule or its polymeric form is integrated with inorganic components like carbon nanotubes or metal oxides, could lead to materials with synergistic properties for energy storage or sensing applications. mdpi.comuohyd.ac.in

Development of Sustainable and Environmentally Benign Synthesis Approaches

In line with the global push for green chemistry, a significant future research direction will be the development of sustainable and environmentally friendly methods for synthesizing 3-Biphenylamine, 3'-nitro- and its derivatives. This involves minimizing waste, reducing energy consumption, and using less hazardous substances.

A key focus will be the replacement of traditional organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂. nih.govnih.gov The development of solvent-free reaction conditions or syntheses that proceed in aqueous media are particularly desirable. primescholars.comacs.org

Another important trend is the move towards catalytic processes that utilize earth-abundant metals or even non-metal catalysts, avoiding the cost and toxicity associated with precious metals like palladium. google.com Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, represents a frontier in green synthesis that could be applied to this compound. Designing one-pot, multi-component reactions will also be critical to improving atom economy and reducing the number of purification steps, thereby minimizing solvent use and waste generation. acs.org These approaches will be essential for making the production and use of 3-Biphenylamine, 3'-nitro- more economically and environmentally viable.

Q & A

Q. What are the key considerations for synthesizing 3-Biphenylamine, 3'-nitro- with high purity?

Synthesis optimization requires careful selection of nitro-group introduction methods. For biphenyl systems, coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts are common, followed by nitration under controlled conditions. Monitor reaction progress via HPLC or TLC, and purify using column chromatography with silica gel (hexane/ethyl acetate gradients). Ensure inert atmospheres to prevent side reactions, and validate purity via melting point analysis and NMR (¹H/¹³C) . Safety protocols for handling nitro compounds (e.g., explosion risks, toxicity) must align with guidelines for nitrated aromatics, including PPE and waste disposal .

Q. How can spectroscopic techniques resolve structural ambiguities in 3-Biphenylamine, 3'-nitro- derivatives?

Combine multiple spectroscopic methods:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns and chemical shifts. Nitro groups deshield adjacent protons, while biphenyl systems show characteristic splitting .

- FT-IR : Confirm nitro (asymmetric/symmetric stretching ~1520 cm⁻¹ and ~1350 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Verify molecular ions and fragmentation patterns against theoretical values. Cross-reference with NIST spectral databases for validation .

Q. What safety protocols are critical when handling 3-Biphenylamine, 3'-nitro- in the lab?

- Use fume hoods to avoid inhalation of nitro-aromatic vapors.

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Store in amber glass containers away from heat/light to prevent decomposition.

- Dispose of waste via licensed hazardous chemical handlers to mitigate environmental contamination .

Advanced Research Questions

Q. How can conflicting solubility data for 3-Biphenylamine, 3'-nitro- in polar solvents be resolved?

Contradictions often arise from impurities or solvent polarity mismatches. Perform systematic solubility tests using standardized solvents (e.g., DMSO, DMF, ethanol) under controlled temperatures (20–80°C). Quantify solubility via UV-Vis spectroscopy at λmax (nitro-aromatic absorbance ~260–300 nm). Cross-check with computational models (e.g., COSMO-RS) to predict solvent interactions based on dipole moments and Hansen solubility parameters .

Q. What mechanistic insights explain the instability of 3-Biphenylamine, 3'-nitro- under acidic conditions?

The nitro group’s electron-withdrawing nature increases susceptibility to acid-catalyzed hydrolysis or reduction. Investigate degradation pathways via LC-MS to identify intermediates (e.g., nitroso or amine derivatives). Stabilize the compound by buffering reaction media (pH 6–8) or using protective groups (e.g., acetyl for the amine) during acidic steps .

Q. How can chemo-enzymatic methods enhance the detection or quantification of 3-Biphenylamine, 3'-nitro- in environmental samples?

Adapt cascade reactions combining nitro-reductase enzymes (e.g., from E. coli) with colorimetric reporters (e.g., NADH-dependent assays). The enzyme reduces the nitro group to an amine, enabling spectrophotometric detection at 340 nm. Validate sensitivity via spike-and-recovery experiments in soil/water matrices, comparing with GC-MS results for accuracy .

Q. What strategies address low yields in cross-coupling reactions involving 3-Biphenylamine, 3'-nitro-?

- Optimize catalyst systems: Use Pd(PPh3)4 with ligand additives (e.g., SPhos) to enhance electron-deficient aryl coupling.

- Pre-functionalize the biphenyl core with directing groups (e.g., boronic esters) to improve regioselectivity.

- Employ microwave-assisted synthesis to reduce reaction times and byproduct formation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for 3-Biphenylamine, 3'-nitro- derivatives?

Variations may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and compare with literature. Recrystallize samples from different solvents (e.g., ethanol vs. acetonitrile) to isolate pure polymorphs. Publish detailed crystallization conditions (cooling rate, solvent ratios) to standardize future reports .

Q. Why do toxicity studies on 3-Biphenylamine, 3'-nitro- show conflicting results in microbial vs. mammalian models?

Species-specific metabolic pathways (e.g., nitro-reduction in liver microsomes vs. bacterial enzymes) alter toxicity profiles. Conduct comparative assays using Salmonella Ames tests (prokaryotic) and human hepatocyte cultures. Use LC-MS to track metabolite formation (e.g., hydroxylamines) and correlate with cytotoxicity endpoints (e.g., IC50) .

Methodological Tables

Table 1. Key Spectroscopic Data for 3-Biphenylamine, 3'-nitro-

| Technique | Key Peaks/Patterns | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.2–8.4 (d, nitro-adjacent H) | |

| FT-IR | 1520 cm⁻¹ (NO₂ asymmetric stretch) | |

| HRMS | [M+H]<sup>+</sup> m/z 275.1052 |

Table 2. Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 45.2 | Complete dissolution |

| Ethanol | 12.8 | Cloudy at saturation |